molecular formula C24H24N2O4S B6572612 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide CAS No. 946290-99-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

Cat. No. B6572612
CAS RN: 946290-99-9
M. Wt: 436.5 g/mol
InChI Key: RUBZLFJEUSCQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide” is a derivative of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ). These derivatives have been described as antimicrobial agents active against gram-positive and gram-negative pathogens .

Scientific Research Applications

Antibacterial Activity

N-arylsulfonylhydrazones: , a subset of acylhydrazones, play a pivotal role in medicinal chemistry. They demonstrate diverse biological activities, including antibacterial effects. Notably, Compound A falls into this category. Here’s a brief overview:

Other Biological Activities

Although less explored, N-arylsulfonylhydrazones have been associated with other biological effects:

Medicinal Chemistry Applications

Compound A’s unique structure makes it an interesting candidate for designing novel drugs. Researchers can explore its modification to enhance specific activities or selectivity.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall . The downstream effects include a decrease in the production of key cell wall components, leading to a weakened and structurally compromised cell wall .

Pharmacokinetics

The compound and its analogues have been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability .

Result of Action

The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with the compound .

Action Environment

The action, efficacy, and stability of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility and stability of the compound . Additionally, the compound’s antibacterial activity may be affected by the specific strain of bacteria, as well as the presence of other substances that can interact with the compound or its targets .

Safety and Hazards

While specific safety and hazard information for “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide” is not available, it’s worth noting that benzenesulfonyl chloride, a related compound, is known to be very irritating to skin, eyes, and mucous membranes and may emit toxic fumes when heated to high temperatures .

Future Directions

Based on the results of studies on BSTHQ derivatives, further structure-aided design efforts towards obtaining novel BSTHQ derivatives are envisioned . This could potentially lead to the development of new antibiotics with activity towards a broad spectrum of bacteria, including multiresistant strains .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-21-14-11-19(12-15-21)24(27)25-20-13-10-18-7-6-16-26(23(18)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBZLFJEUSCQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.